molecular formula C10H10FN3O2S B12735077 1H-1,2,4-Triazole, 3-(3-fluorophenyl)-1-methyl-5-(methylsulfonyl)- CAS No. 154106-12-4

1H-1,2,4-Triazole, 3-(3-fluorophenyl)-1-methyl-5-(methylsulfonyl)-

Cat. No.: B12735077
CAS No.: 154106-12-4
M. Wt: 255.27 g/mol
InChI Key: MKEGAUDAHBKFIZ-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole, 3-(3-fluorophenyl)-1-methyl-5-(methylsulfonyl)- is a compound belonging to the triazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science. This compound is particularly notable for its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,2,4-Triazole, 3-(3-fluorophenyl)-1-methyl-5-(methylsulfonyl)- typically involves multi-component reactions. One common method employs trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials. This reaction is carried out under metal-free conditions, making it an environmentally friendly approach .

Industrial Production Methods

Industrial production of this compound often involves scalable multi-component reactions that provide high yields. The process is designed to be efficient and cost-effective, ensuring that the compound can be produced in large quantities for various applications .

Chemical Reactions Analysis

Types of Reactions

1H-1,2,4-Triazole, 3-(3-fluorophenyl)-1-methyl-5-(methylsulfonyl)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

1H-1,2,4-Triazole, 3-(3-fluorophenyl)-1-methyl-5-(methylsulfonyl)- has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of various bioactive molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole, 3-(3-fluorophenyl)-1-methyl-5-(methylsulfonyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • **1H-1,2,4-Triazole, 3-(3-chlorophenyl)-1-methyl-5-(methylsulfonyl)-
  • **1H-1,2,4-Triazole, 3-(3-bromophenyl)-1-methyl-5-(methylsulfonyl)-
  • **1H-1,2,4-Triazole, 3-(3-methylphenyl)-1-methyl-5-(methylsulfonyl)-

Uniqueness

Compared to similar compounds, 1H-1,2,4-Triazole, 3-(3-fluorophenyl)-1-methyl-5-(methylsulfonyl)- is unique due to the presence of the fluorine atom, which can significantly enhance its physicochemical and pharmacological properties. The fluorine atom can improve the compound’s stability, bioavailability, and binding affinity to molecular targets .

Properties

CAS No.

154106-12-4

Molecular Formula

C10H10FN3O2S

Molecular Weight

255.27 g/mol

IUPAC Name

3-(3-fluorophenyl)-1-methyl-5-methylsulfonyl-1,2,4-triazole

InChI

InChI=1S/C10H10FN3O2S/c1-14-10(17(2,15)16)12-9(13-14)7-4-3-5-8(11)6-7/h3-6H,1-2H3

InChI Key

MKEGAUDAHBKFIZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC(=N1)C2=CC(=CC=C2)F)S(=O)(=O)C

Origin of Product

United States

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